N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
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Overview
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor. The subsequent steps involve the introduction of the 4-chlorophenyl group and the 4-methylpiperazin-1-yl group through substitution reactions. The final step involves the formation of the oxoacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs with different functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Uniqueness
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O3S with a molecular weight of approximately 380.8 g/mol. The compound features a thieno[3,4-c]pyrazole core linked to a chlorophenyl group and a piperazine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives exhibiting kinase inhibitory activity have shown promise against glioblastoma cell lines. A compound structurally similar to N-[2-(4-chlorophenyl)-...]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide demonstrated significant inhibition of glioma growth in vitro and reduced neurosphere formation in patient-derived glioma stem cells. It specifically inhibited the AKT2/PKBβ pathway, which is often activated in gliomas and correlates with malignancy and poor prognosis in patients .
The mechanism through which N-[2-(4-chlorophenyl)-...]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival. For example:
- Kinase Inhibition : The compound has been shown to inhibit AKT signaling pathways critical for tumor growth and survival.
- Cytotoxicity : In vitro studies indicate that while the compound is cytotoxic to cancer cells, it exhibits significantly lower toxicity to non-cancerous cells at comparable concentrations .
Research Findings
A summary of key findings from various studies is presented below:
Case Studies
Case Study 1: Glioblastoma Treatment
In a controlled study involving primary patient-derived glioblastoma cells, the thieno[3,4-c]pyrazole derivative exhibited potent growth inhibition (EC50 values in low micromolar range) while maintaining a favorable safety profile against non-cancerous cell lines. This suggests potential for therapeutic application in glioblastoma treatment .
Case Study 2: Kinase Inhibition Profile
Another investigation screened the compound against a panel of 139 purified kinases. Results showed that it selectively inhibited AKT2/PKBβ with significant efficacy, indicating its potential as a targeted therapy for cancers where this pathway is dysregulated .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-27-11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLAEZUAYNWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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